3-(1-methoxyprop-2-yn-1-yl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methoxyprop-2-yn-1-yl)oxolane is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.1797 g/mol . It is a colorless liquid with a sweet odor and is soluble in water. This compound is known for its unique structure, which includes an oxolane ring and a methoxypropynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methoxyprop-2-yn-1-yl)oxolane typically involves the reaction of 3-bromoprop-1-yne with 3-methoxy-1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(1-methoxyprop-2-yn-1-yl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the triple bond in the methoxypropynyl group to a double or single bond.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are commonly employed.
Major Products Formed
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azido or methoxy-substituted derivatives.
Scientific Research Applications
3-(1-methoxyprop-2-yn-1-yl)oxolane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-methoxyprop-2-yn-1-yl)oxolane involves its interaction with molecular targets such as enzymes and receptors. The methoxypropynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modify biological molecules. The oxolane ring provides stability and enhances the compound’s ability to interact with specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
3-(prop-2-yn-1-yl)oxolane: Similar structure but lacks the methoxy group.
3-(2-propyn-1-yl)oxolane: Another structural isomer with different positioning of the propynyl group.
Uniqueness
3-(1-methoxyprop-2-yn-1-yl)oxolane is unique due to the presence of both the oxolane ring and the methoxypropynyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2703781-21-7 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.